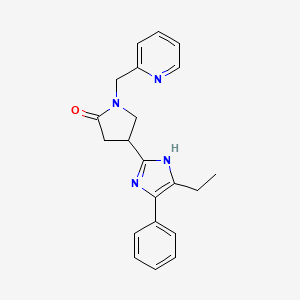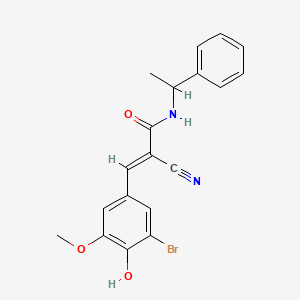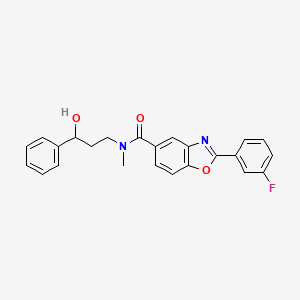
4-(5-ethyl-4-phenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone
Descripción general
Descripción
4-(5-ethyl-4-phenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone is a synthetic compound that has gained attention in the scientific community due to its potential medical applications. This compound falls under the category of imidazole derivatives and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(5-ethyl-4-phenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. The compound has been shown to reduce inflammation, alleviate pain, and suppress seizures. It has also been demonstrated to have anxiolytic and antidepressant effects. The compound has been reported to have a good safety profile with no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(5-ethyl-4-phenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone in lab experiments is its high yield and purity. The compound can be easily synthesized, and its purity can be achieved through recrystallization. Another advantage is its good safety profile, which makes it suitable for preclinical studies. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 4-(5-ethyl-4-phenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone. One of the directions is to investigate its potential as an antidepressant and anxiolytic agent in clinical trials. Another direction is to explore its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(5-ethyl-4-phenyl-1H-imidazol-2-yl)-1-(2-pyridinylmethyl)-2-pyrrolidinone is mainly focused on its potential as a therapeutic agent. This compound has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as an antidepressant and anxiolytic agent. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Propiedades
IUPAC Name |
4-(5-ethyl-4-phenyl-1H-imidazol-2-yl)-1-(pyridin-2-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-18-20(15-8-4-3-5-9-15)24-21(23-18)16-12-19(26)25(13-16)14-17-10-6-7-11-22-17/h3-11,16H,2,12-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXHXOGSIRFFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C2CC(=O)N(C2)CC3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B3921756.png)
![6-methyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3921757.png)

![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3921770.png)
![N'-{[3-(4-bromophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3921778.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B3921785.png)
![N-(3-hydroxyphenyl)-2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3921794.png)
![1-(5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3921814.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3921828.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]methanamine](/img/structure/B3921850.png)
![N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3921858.png)

![2-{[2-ethoxy-4-(2-phenylcarbonohydrazonoyl)phenoxy]methyl}benzonitrile](/img/structure/B3921874.png)